
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane is a complex organic compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,12-diazacyclodocosane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane typically involves the reaction of 1,12-diazacyclodocosane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent 1,12-diazacyclodocosane.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonic acids.
Reduction: 1,12-diazacyclodocosane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The diazacyclodocosane backbone provides structural rigidity, allowing the compound to fit into specific binding sites on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,12-Diazacyclodocosane: The parent compound without the sulfonyl groups.
1,12-Bis(4-chlorobenzene-1-sulfonyl)-1,12-diazacyclodocosane: A similar compound with chlorine substituents instead of methyl groups.
1,12-Bis(4-nitrobenzene-1-sulfonyl)-1,12-diazacyclodocosane: A similar compound with nitro groups instead of methyl groups.
Uniqueness
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane is unique due to the presence of the 4-methylbenzene-1-sulfonyl groups, which impart specific chemical properties and reactivity. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents.
Propriétés
Numéro CAS |
87338-11-2 |
|---|---|
Formule moléculaire |
C34H54N2O4S2 |
Poids moléculaire |
618.9 g/mol |
Nom IUPAC |
1,12-bis-(4-methylphenyl)sulfonyl-1,12-diazacyclodocosane |
InChI |
InChI=1S/C34H54N2O4S2/c1-31-19-23-33(24-20-31)41(37,38)35-27-15-11-7-3-5-9-13-17-29-36(30-18-14-10-6-4-8-12-16-28-35)42(39,40)34-25-21-32(2)22-26-34/h19-26H,3-18,27-30H2,1-2H3 |
Clé InChI |
QRFRWYPXRVBIDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCCCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


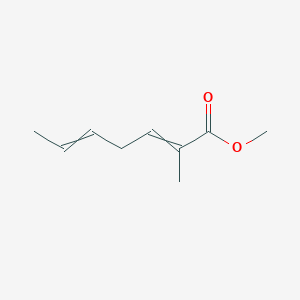

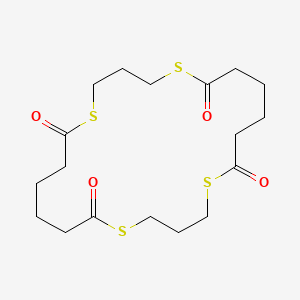
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
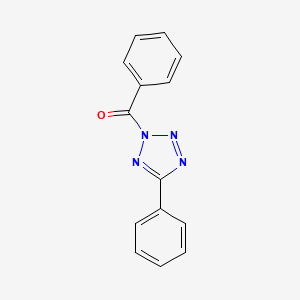
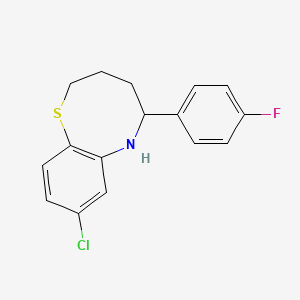
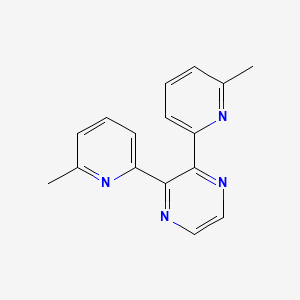
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
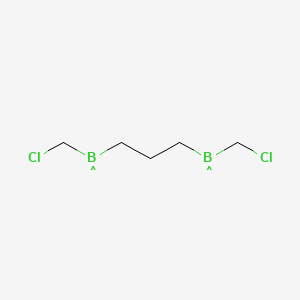

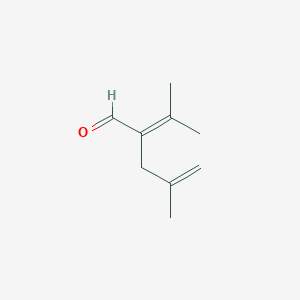
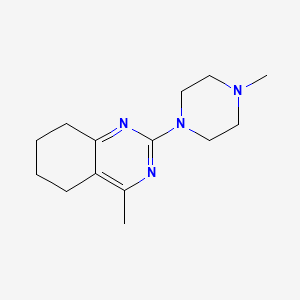

![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
